6-(Piperidin-4-yl)pyridazin-3-amine hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound is classified under pyridazine derivatives and features a piperidine moiety, which is often associated with various biological activities.
This compound can be synthesized from commercially available starting materials such as 3-aminopyridine and 4-piperidone. It is classified as an amine and a hydrochloride salt, indicating the presence of a basic amine group that forms a salt with hydrochloric acid. Its IUPAC name is 6-piperidin-4-ylpyridin-3-amine; hydrochloride, and it has the molecular formula with a molecular weight of approximately 213.71 g/mol.
The synthesis of 6-(Piperidin-4-yl)pyridazin-3-amine hydrochloride typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing continuous flow reactors for efficiency.
The molecular structure of 6-(Piperidin-4-yl)pyridazin-3-amine hydrochloride can be represented by its canonical SMILES notation: C1CNCCC1C2=NC=C(C=C2)N.Cl. The structural data includes:
The structure exhibits a pyridazine ring fused with a piperidine ring, contributing to its biological activity.
6-(Piperidin-4-yl)pyridazin-3-amine hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include polar aprotic solvents such as dimethylformamide or acetonitrile.
The physical properties of 6-(Piperidin-4-yl)pyridazin-3-amine hydrochloride include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.71 g/mol |
| Appearance | Typically a white solid |
| Solubility | Soluble in water |
Chemical properties include its behavior during oxidation, reduction, and substitution reactions as previously discussed .
6-(Piperidin-4-yl)pyridazin-3-amine hydrochloride has potential applications in medicinal chemistry, particularly in drug discovery and development. Its derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis, showing significant inhibitory concentrations . Additionally, compounds related to this structure may serve as inhibitors for various biological targets, including fatty acid-binding proteins, which are implicated in metabolic disorders and cancer therapy .
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: